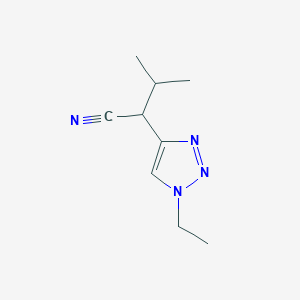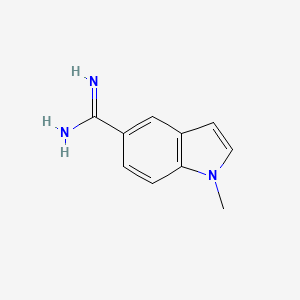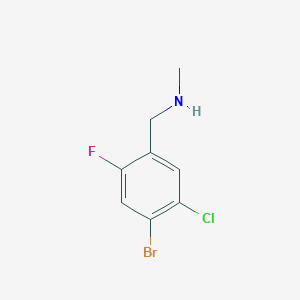
1-(4-Bromo-5-chloro-2-fluorophenyl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-5-chloro-2-fluorophenyl)-N-methylmethanamine is a synthetic organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a methylmethanamine group
Vorbereitungsmethoden
The synthesis of 1-(4-Bromo-5-chloro-2-fluorophenyl)-N-methylmethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 4-bromo-5-chloro-2-fluoroaniline.
N-Methylation: The aniline derivative undergoes N-methylation using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Methanamine Group: The intermediate product is then treated with formaldehyde and hydrogen cyanide to form the methanamine group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(4-Bromo-5-chloro-2-fluorophenyl)-N-methylmethanamine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride).
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-5-chloro-2-fluorophenyl)-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-5-chloro-2-fluorophenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can influence its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromo-5-chloro-2-fluorophenyl)-N-methylmethanamine can be compared with other similar compounds, such as:
4-Bromo-5-chloro-2-fluoroaniline: Lacks the N-methylmethanamine group.
1-(4-Bromo-5-chloro-2-fluorophenyl)ethanone: Contains an ethanone group instead of the methanamine group.
2-(4-Bromo-5-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a dioxaborolane group.
The uniqueness of this compound lies in its specific functional groups and the combination of halogen atoms, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H8BrClFN |
|---|---|
Molekulargewicht |
252.51 g/mol |
IUPAC-Name |
1-(4-bromo-5-chloro-2-fluorophenyl)-N-methylmethanamine |
InChI |
InChI=1S/C8H8BrClFN/c1-12-4-5-2-7(10)6(9)3-8(5)11/h2-3,12H,4H2,1H3 |
InChI-Schlüssel |
KISLYLWTYWVHNP-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC(=C(C=C1F)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


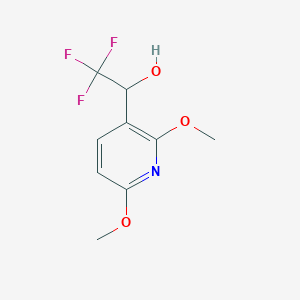
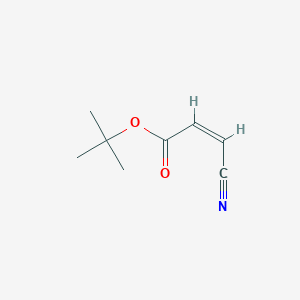
![N-Methyl-1-(pyrazolo[1,5-a]pyridin-4-yl)methanamine](/img/structure/B15220819.png)
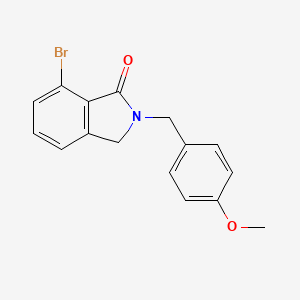

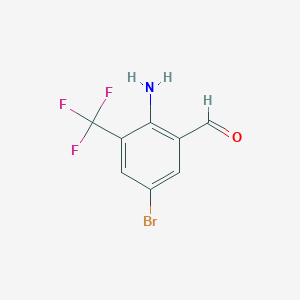
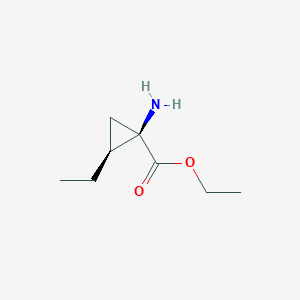
![Methyl benzo[h]quinoline-2-carboxylate](/img/structure/B15220839.png)
